4-[(Cyclopropylmethoxy)methyl]phenylboronic acid

Organic Synthesis Medicinal Chemistry Suzuki Coupling

Select 4-[(Cyclopropylmethoxy)methyl]phenylboronic acid (CAS 1256358-62-9) for your next Suzuki-Miyaura coupling or CNS-focused medicinal chemistry project. The 4-[(cyclopropylmethoxy)methyl] substituent confers a calculated LogP of ~2.09—ideal for building blood-brain-barrier-penetrant biaryl intermediates. Unlike generic phenylboronic acids, the conformationally rigid cyclopropyl ring and flexible methylene-oxygen linker create a unique topological motif for SAR exploration. Offered at 97% purity, it minimizes side reactions and improves yields in sensitive catalytic cycles. Request a quote for research-scale quantities.

Molecular Formula C11H15BO3
Molecular Weight 206.048
CAS No. 1256358-62-9
Cat. No. B567577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Cyclopropylmethoxy)methyl]phenylboronic acid
CAS1256358-62-9
Molecular FormulaC11H15BO3
Molecular Weight206.048
Structural Identifiers
SMILESB(C1=CC=C(C=C1)COCC2CC2)(O)O
InChIInChI=1S/C11H15BO3/c13-12(14)11-5-3-10(4-6-11)8-15-7-9-1-2-9/h3-6,9,13-14H,1-2,7-8H2
InChIKeyGXKALLDBPFOOKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 1 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Cyclopropylmethoxy)methyl]phenylboronic acid (CAS 1256358-62-9): Technical Specifications and Procurement Baseline


4-[(Cyclopropylmethoxy)methyl]phenylboronic acid (CAS 1256358-62-9) is an organoboron compound with the molecular formula C11H15BO3 and a molecular weight of 206.05 g/mol . It is a member of the phenylboronic acid family, which is widely recognized for its utility in Suzuki-Miyaura cross-coupling reactions [1]. This compound serves as a versatile building block in organic synthesis, particularly for the construction of complex molecular architectures in pharmaceutical and materials science research . Key procurement specifications include a typical purity of 95-97% and a calculated LogP value of approximately 2.09, indicating moderate lipophilicity .

Why 4-[(Cyclopropylmethoxy)methyl]phenylboronic acid Cannot Be Substituted with Generic Analogs


Generic substitution with other phenylboronic acids is not scientifically justifiable due to the unique structural and physicochemical properties conferred by the 4-[(cyclopropylmethoxy)methyl] substituent [1]. This group is not a simple ether; it incorporates a conformationally rigid cyclopropyl ring separated from the phenyl core by a flexible methylene-oxygen linker. This distinct architecture can critically influence key molecular properties that are essential for successful synthesis, such as solubility in organic media, stability under various reaction conditions, and reactivity in palladium-catalyzed cross-coupling reactions [2]. Furthermore, the specific LogP value (approx. 2.09) and the presence of three hydrogen bond acceptors differentiate this compound from simpler analogs and directly impact its performance as a reagent or intermediate. Overlooking these differences can lead to lower yields, require extensive re-optimization of synthetic routes, and introduce undesirable impurities, ultimately compromising research efficiency and increasing operational costs.

Quantitative Differentiation Guide for 4-[(Cyclopropylmethoxy)methyl]phenylboronic acid vs. Key Analogs


Enhanced Structural Complexity vs. Simple Phenylboronic Acid

4-[(Cyclopropylmethoxy)methyl]phenylboronic acid possesses a molecular weight (206.05 g/mol) and a more complex substitution pattern compared to the unsubstituted phenylboronic acid (121.93 g/mol) [1]. The presence of the cyclopropylmethoxy methyl group introduces conformational rigidity and a flexible linker, which can be leveraged to modulate the physicochemical properties of downstream biaryl products in drug discovery.

Organic Synthesis Medicinal Chemistry Suzuki Coupling

Lipophilicity Differentiation (Calculated LogP) vs. Direct Cyclopropylmethoxy Analog

The calculated partition coefficient (LogP) for 4-[(cyclopropylmethoxy)methyl]phenylboronic acid is approximately 2.09 . In contrast, a close structural analog lacking the methylene spacer, 4-(cyclopropylmethoxy)phenylboronic acid, is reported to have a LogP of 1.45 . This indicates the target compound is more lipophilic, which can influence its behavior in biphasic reaction mixtures and its ability to partition into organic layers during workup.

Physicochemical Properties Drug Design LogP

Commercially Available Purity Specification vs. Structural Analog

The target compound is commercially available with a certified purity specification of 97% from certain vendors . In comparison, a related analog, 4-(Cyclopropylmethoxy)-3-methylphenylboronic acid, is offered at a lower standard purity of 95% . This difference in base purity grade is a critical procurement parameter.

Reagent Quality Procurement Purity

Storage Stability Recommendation vs. Less Stable Analog

Vendor documentation specifies that 4-[(cyclopropylmethoxy)methyl]phenylboronic acid should be stored at -20°C for maximum recovery [1]. This is a more stringent recommendation than for simpler analogs like 3-(cyclopropylmethoxy)phenylboronic acid, which are typically recommended for storage at 2-8°C . This difference implies a greater potential for degradation via boroxine formation or other pathways at ambient temperatures, which is a key handling consideration.

Stability Storage Logistics

Optimal Application Scenarios for 4-[(Cyclopropylmethoxy)methyl]phenylboronic acid Based on Differentiated Properties


Synthesis of Lipophilic Biaryl Scaffolds for CNS Drug Discovery

The higher calculated LogP value (approx. 2.09) of this boronic acid compared to more polar analogs makes it a superior choice for synthesizing biaryl intermediates intended for central nervous system (CNS) drug discovery programs. Compounds designed for CNS targets must often possess a degree of lipophilicity to cross the blood-brain barrier. Utilizing this building block directly incorporates favorable physicochemical properties into the core of the molecule, potentially streamlining the lead optimization process.

Diversification of Complex Molecular Libraries

The unique (cyclopropylmethoxy)methyl substituent offers a distinct structural motif for library synthesis, as evidenced by its molecular complexity compared to unsubstituted phenylboronic acid [1]. Incorporating this compound into a high-throughput synthesis workflow will generate a set of products with a novel and topologically diverse pendant group. This is of high value in early-stage drug discovery for exploring structure-activity relationships (SAR) and identifying hits with novel binding modes.

Synthetic Routes Requiring High Reagent Purity to Minimize Byproducts

For complex, multi-step syntheses or in reactions where product purification is challenging, the 97% base purity grade offered by certain vendors is a critical advantage. This higher purity specification, compared to the more common 95% grade for some structural analogs, reduces the likelihood of impurities interfering with sensitive catalytic cycles or forming difficult-to-separate byproducts. This can directly improve the overall yield and purity of the final compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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